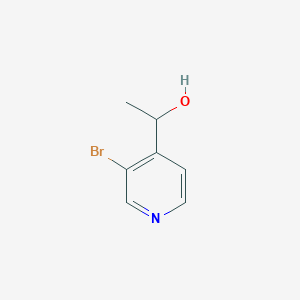

1-(3-Bromopyridin-4-yl)ethanol

説明

特性

IUPAC Name |

1-(3-bromopyridin-4-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5(10)6-2-3-9-4-7(6)8/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVWTMPHSNWFEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=NC=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-(3-Bromopyridin-4-yl)ethanol typically involves the bromination of pyridine derivatives followed by the introduction of the ethanol group. One common method includes the reaction of 3-bromopyridine with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial production methods may involve large-scale bromination and subsequent ethanol group introduction using continuous flow reactors. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability.

化学反応の分析

1-(3-Bromopyridin-4-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the bromine with an azide group.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group yields 1-(3-bromopyridin-4-yl)acetaldehyde or 1-(3-bromopyridin-4-yl)acetic acid.

科学的研究の応用

Scientific Research Applications

1-(3-Bromopyridin-4-yl)ethanol has been utilized across multiple disciplines, including chemistry, biology, and materials science.

Chemistry

- Building Block for Synthesis: This compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its ability to undergo various transformations makes it suitable for creating derivatives with tailored properties for specific applications .

- Reagent in Organic Reactions: It is used as a reagent in organic synthesis, facilitating reactions that require brominated substrates, which can enhance selectivity and yield.

Biology

- Biological Pathway Studies: The compound is employed in studies investigating biological pathways and interactions due to its ability to bind to specific receptors. This property is crucial for understanding its pharmacological potential and mechanisms of action .

- Ligand Development: this compound can act as a ligand in receptor binding studies, aiding in the development of new therapeutic agents targeting various diseases .

Industry

- Specialty Chemicals Production: The compound is used in the production of specialty chemicals and agrochemicals. Its unique properties allow it to serve as an intermediate in the synthesis of pesticides and herbicides, contributing to agricultural productivity .

- Material Science Applications: Research indicates potential applications in developing new materials with enhanced properties due to its chemical structure, which may lead to innovations in polymer chemistry and nanotechnology .

Case Studies

Several studies highlight the practical applications of this compound:

-

Receptor Interaction Studies:

A study explored the interaction of this compound with muscarinic receptors, demonstrating its potential as a lead compound for developing selective receptor antagonists. The findings indicated that modifications to the brominated pyridine structure could enhance binding affinity and specificity . -

Synthesis of Novel Derivatives:

Researchers synthesized various derivatives of this compound through substitution reactions. These derivatives exhibited distinct biological activities, suggesting that this compound could serve as a scaffold for drug discovery efforts targeting multiple therapeutic areas . -

Industrial Applications:

A case study focused on using this compound as an intermediate in producing agrochemicals. The study reported high yields and selectivity during the synthesis process, indicating its industrial viability and importance in sustainable agriculture practices.

作用機序

The mechanism of action of 1-(3-Bromopyridin-4-yl)ethanol involves its interaction with specific molecular targets. The bromine atom and ethanol group allow the compound to form hydrogen bonds and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target .

類似化合物との比較

(a) Core Structure and Electronic Effects

- Pyridine vs. Benzene: The pyridine ring in this compound introduces electron-deficient character compared to the phenyl group in 1-(3-Bromophenyl)ethanol. This difference influences reactivity; for example, pyridine derivatives are more prone to nucleophilic substitution at brominated positions .

- Substituent Effects: The hydroxyl group in this compound enables derivatization (e.g., tosylation), whereas the ketone in 1-(3-Bromo-2-methylpyridin-4-yl)ethanone favors reductions or Grignard reactions .

(c) Reactivity and Functionalization

- Alcohol vs. Amine: The hydroxyl group in this compound allows for oxidation to ketones or esterification, while 2-(3-Bromopyridin-4-yl)-2-methoxyethan-1-amine’s amine group facilitates amide bond formation .

- Bromine Position : Bromine at the 3-position on pyridine directs electrophilic substitutions to the 2- or 6-positions, contrasting with bromophenyl derivatives where bromine meta to the side chain alters regioselectivity .

生物活性

1-(3-Bromopyridin-4-yl)ethanol is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biological applications. This article delves into the biological activity of this compound, highlighting its mechanisms, potential therapeutic uses, and comparative studies with related compounds.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a bromine atom and an ethanol group. This unique structure contributes to its biological activity and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromine atom enhances the compound's lipophilicity, facilitating its interaction with cellular membranes and proteins. The ethanol moiety may also participate in hydrogen bonding, influencing the compound's binding affinity to various receptors or enzymes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . Studies have shown that it can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens are notably low, suggesting potent antimicrobial efficacy.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . It has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Comparative Studies

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a comparison table highlighting key differences in biological activities:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Enzyme inhibition, receptor binding |

| 3-Bromopyridine | Moderate | Low | Less effective due to lack of ethanol group |

| 4-Bromo-2-pyridinol | Low | Moderate | Different reactivity profile |

Case Studies

Several case studies have been conducted to explore the potential applications of this compound:

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of brominated pyridines, including this compound, showed significant activity against resistant strains of bacteria. The study reported MIC values as low as 0.05 mg/mL against MRSA strains .

- Anti-inflammatory Mechanisms : Research conducted on the anti-inflammatory properties revealed that treatment with this compound reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential for therapeutic use in inflammatory diseases .

- Drug Development Applications : In drug discovery contexts, the compound has been utilized as a scaffold for synthesizing new therapeutic agents targeting various diseases due to its favorable biological activity profile .

Q & A

Q. What are the key synthetic routes for 1-(3-Bromopyridin-4-yl)ethanol, and what mechanistic considerations are involved?

Methodological Answer: A common approach involves nucleophilic substitution or Friedel-Crafts acylation. For example, a reflux-based method using brominated pyridine derivatives (e.g., 3-bromopyridine) with ethanol under acidic or basic conditions can yield the target compound. A documented procedure involves reacting 3-bromopyridine-4-carbaldehyde with reducing agents like sodium borohydride (NaBH₄) in ethanol, followed by purification via crystallization from DMF/ethanol (1:2 ratio) . Mechanistically, the bromine atom at the 3-position of the pyridine ring directs electrophilic or nucleophilic attacks, influencing regioselectivity. Researchers should optimize reaction time (10–20 hours) and stoichiometry (e.g., 2.5 mmol aldehyde, 2.5 mmol ethyl cyanoacetate) to maximize yield .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the structure. The ethanol moiety (-CH₂OH) typically shows a triplet near δ 3.6–3.8 ppm (¹H) and δ 60–65 ppm (¹³C). The pyridine ring protons resonate as distinct multiplets between δ 7.0–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 217.0 (C₇H₈BrNO⁺) and fragments corresponding to Br loss (m/z 138.0) .

- Infrared (IR) Spectroscopy : O-H stretches (3200–3600 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹) are diagnostic .

Q. How can researchers purify this compound, and what solvents are effective?

Methodological Answer: Crystallization is widely used. After synthesis, the crude product is dissolved in a hot DMF/ethanol mixture (1:2), cooled to room temperature, and filtered. Ethanol washing removes unreacted starting materials, while water washes eliminate polar byproducts. For challenging purifications, column chromatography with silica gel and a hexane/ethyl acetate gradient (70:30 to 50:50) is recommended .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The bromine atom at the 3-position creates steric hindrance, limiting accessibility for palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Electronic effects from the pyridine ring’s nitrogen can activate or deactivate specific positions. To enhance reactivity:

Q. How can researchers resolve contradictions in reaction yields when modifying substituents on the pyridine ring?

Methodological Answer: Yield discrepancies often arise from competing side reactions (e.g., oxidation of the ethanol group or ring bromination). To address this:

Q. What advanced microspectroscopic techniques are suitable for studying surface interactions of this compound?

Methodological Answer:

- Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) : Maps molecular distribution on surfaces at nanoscale resolution.

- Atomic Force Microscopy (AFM) : Quantifies adsorption forces between the compound and materials like silica or polymers.

- X-ray Photoelectron Spectroscopy (XPS) : Analyzes surface oxidation states and bonding environments, particularly for bromine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。